2,4-DB-Dimethylammonium

概要

説明

準備方法

The synthesis of 2,4-DB-Dimethylammonium involves the reaction of 2,4-dichlorophenoxybutanoic acid with dimethylamine. The reaction typically occurs in an aqueous medium, where the acid and amine react to form the dimethylammonium salt . Industrial production methods often involve large-scale synthesis in reactors, ensuring precise control over reaction conditions such as temperature, pH, and concentration to maximize yield and purity .

化学反応の分析

2,4-DB-Dimethylammonium undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives, although specific conditions and reagents for this reaction are less commonly documented.

Reduction: Reduction reactions are less typical for this compound due to its stable aromatic structure.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the aromatic ring.

Major products from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxy derivatives, while reactions with other amines can produce various amine-substituted products .

科学的研究の応用

Agricultural Uses

2,4-DB-Dimethylammonium is predominantly used for controlling broadleaf weeds in various crops. Its selectivity allows it to target unwanted vegetation while minimizing damage to desirable plants. Here are some key agricultural applications:

- Crop Protection : Effective against a wide range of broadleaf weeds in crops such as maize, cotton, and oilseed crops (safflower, canola) .

- Post-Harvest Treatments : Utilized in citrus crops to inhibit the abscission of fruit buttons, thereby improving yield and quality .

- Non-Cropping Situations : Employed in turf management, forestry, and aquatic environments for weed control .

Environmental Applications

The compound is also applied in non-agricultural settings:

- Forestry : Used to manage vegetation in forested areas to promote the growth of desired species .

- Aquatic Areas : Helps control invasive plant species in lakes and ponds, maintaining ecological balance .

Toxicology and Safety Considerations

While this compound is effective as a herbicide, its safety profile has been extensively studied due to concerns about potential toxicity:

- Toxic Effects : Acute exposure can lead to symptoms such as hyper/hypotonia, coma, and muscle damage. Specific case studies have documented severe outcomes from accidental ingestion or intentional overdose .

- Treatment Protocols : Alkaline diuresis has been identified as an effective treatment for poisoning cases involving this compound. Supportive care remains crucial for recovery .

Case Study 1: Poisoning Incident

A 65-year-old male ingested 50 mL of 2,4-D herbicide with suicidal intent. Initial treatment included gastric lavage and atropine administration. Upon further evaluation, symptoms indicative of 2,4-D poisoning were identified. Supportive care led to a favorable outcome after intensive treatment .

Case Study 2: Alkaline Diuresis Treatment

A 19-year-old woman who ingested a concentrated solution of 2,4-D experienced severe systemic toxicity. Following the administration of alkaline diuresis alongside other supportive therapies, she showed significant improvement within days. This case highlights the importance of prompt medical intervention in cases of herbicide poisoning .

Comparison with Other Herbicides

The following table summarizes the key differences between this compound and other commonly used herbicides:

| Herbicide | Active Ingredient | Primary Use | Toxicity Risk |

|---|---|---|---|

| This compound | 2,4-Dichlorophenoxyacetic acid | Broadleaf weed control | Moderate; requires caution |

| Glyphosate | Glyphosate | Non-selective weed control | Low; generally considered safe |

| Paraquat | Paraquat | Non-selective weed control | High; highly toxic |

作用機序

The mechanism of action of 2,4-DB-Dimethylammonium involves its absorption through the roots and subsequent translocation throughout the plant. It mimics the action of natural plant hormones called auxins, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and eventual death of the target weed . The molecular targets include auxin receptors and pathways involved in cell division and elongation .

類似化合物との比較

2,4-DB-Dimethylammonium is similar to other phenoxy herbicides such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): Both compounds act as auxin mimics, but 2,4-D is more widely used and studied.

MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in action but used for different weed species and conditions.

The uniqueness of this compound lies in its specific application for certain broadleaf weeds and its formulation as a dimethylammonium salt, which provides distinct advantages in terms of stability and efficacy .

生物活性

2,4-DB-Dimethylammonium, a salt form of 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily used as a herbicide. Its biological activity encompasses a range of toxicological effects on humans and animals, as well as its mechanisms of action in plants. This article synthesizes findings from various studies and case reports to provide a comprehensive overview of its biological activity.

2,4-D functions as a synthetic auxin, mimicking natural plant hormones (auxins) that regulate growth. When absorbed by susceptible plants, it disrupts normal growth patterns, leading to uncontrolled cell division and growth, ultimately resulting in plant death. The primary effects include:

- Uncontrolled Growth : Induces rapid elongation and abnormal growth patterns in broadleaf weeds.

- Translocation : Absorbed through leaves and translocated to meristematic tissues where it exerts its effects.

Toxicological Profile

The toxicological effects of this compound have been documented extensively in both animal studies and human case reports. The following sections detail the significant findings related to its toxicity.

Acute Toxicity

Acute intoxication with 2,4-D is rare but can be severe. Case reports indicate symptoms affecting multiple organ systems:

- Neurological Effects : Symptoms such as confusion, coma, and peripheral neuropathy have been observed following exposure or ingestion. A notable case involved a 19-year-old woman who suffered severe neurological symptoms after ingesting the herbicide but improved significantly after treatment with alkaline diuresis .

- Gastrointestinal Distress : Patients often present with vomiting, abdominal pain, and malaise. In one case study, a patient exhibited these symptoms after intentional ingestion .

Chronic Toxicity

Chronic exposure to 2,4-D has been associated with various health issues:

Case Studies

Several case studies highlight the clinical manifestations and treatment outcomes associated with 2,4-D poisoning:

- Case Report of Alkaline Diuresis :

- Peripheral Neuropathy :

Research Findings

Recent research has focused on the environmental impact and degradation pathways of 2,4-D:

- Microbial Degradation : Certain bacteria have been identified that can degrade 2,4-D in environmental settings. This bioremediation potential is crucial for mitigating the herbicide's ecological footprint .

Summary Table of Toxicological Effects

特性

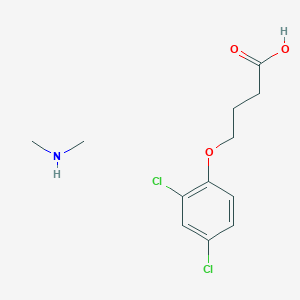

IUPAC Name |

4-(2,4-dichlorophenoxy)butanoic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3.C2H7N/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;1-3-2/h3-4,6H,1-2,5H2,(H,13,14);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIXJOCOXNOKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034547 | |

| Record name | Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2758-42-1 | |

| Record name | 2,4-DB dimethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2758-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-DB-dimethylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)butyric acid, compound with dimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB-DIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4M73HIO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Was 2,4-DB-dimethylammonium effective in controlling cotton stalk regrowth in this study?

A1: No, the study found that this compound, unlike 2,4-D-dimethylammonium, did not effectively stop post-harvest cotton regrowth and fruiting []. This highlights the importance of carefully selecting herbicide options for specific weed management goals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。